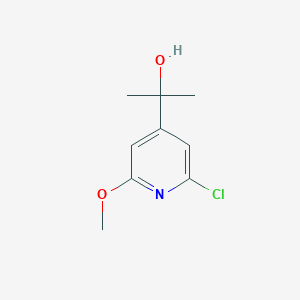
2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol
概要
説明
2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and chemical research. The unique structure of this compound, featuring a pyridine ring substituted with chloro and methoxy groups, along with a propanol moiety, makes it an interesting subject for study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-methoxy-4-pyridine and a suitable propanol derivative.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include steps for waste management and environmental protection.
化学反応の分析
Types of Reactions
2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their function.
Pathways: It may influence biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
2-(2-Chloro-4-pyridinyl)-2-propanol: Lacks the methoxy group, which may affect its reactivity and applications.
2-(6-Methoxy-4-pyridinyl)-2-propanol: Lacks the chloro group, leading to different chemical properties.
2-(2-Chloro-6-methoxy-4-pyridinyl)-ethanol: Has a shorter carbon chain, which may influence its solubility and reactivity.
Uniqueness
2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol is unique due to the presence of both chloro and methoxy groups on the pyridine ring, along with a propanol moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
生物活性
Overview
2-(2-Chloro-6-methoxypyridin-4-yl)propan-2-ol, with the CAS number 95037-52-8, is a pyridine derivative that possesses significant potential for biological applications. Its structure, featuring a chloro and methoxy substitution on the pyridine ring along with a propanol moiety, allows it to interact with various biological targets, making it an interesting candidate for pharmaceutical research and development.
- Molecular Formula : C₉H₁₂ClNO₂
- Molecular Weight : 189.65 g/mol
- Chemical Structure :
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can influence various biochemical pathways and cellular processes:
- Molecular Targets : The compound may bind to enzymes or receptors, altering their functionality.
- Biochemical Pathways : It may impact signaling pathways that are critical for cellular responses, potentially leading to therapeutic effects.
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, which could be valuable in treating infections.
Case Studies
- Inhibition of Myeloperoxidase (MPO) :
- Cytotoxicity Profiling :
Research Applications
The compound is being explored for various applications:
- Pharmaceutical Development : As an intermediate in synthesizing more complex molecules, it holds promise for developing new drugs.
- Agrochemical Production : Its chemical properties make it suitable for use in agrochemicals .
- Chemical Research : Ongoing studies are investigating its interactions at the molecular level to unlock new therapeutic avenues.
特性
IUPAC Name |
2-(2-chloro-6-methoxypyridin-4-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-9(2,12)6-4-7(10)11-8(5-6)13-3/h4-5,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUAWUDGQFHHBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NC(=C1)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













